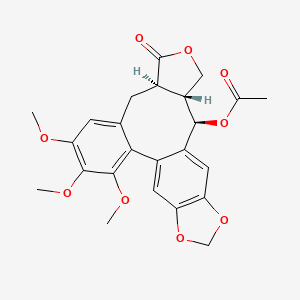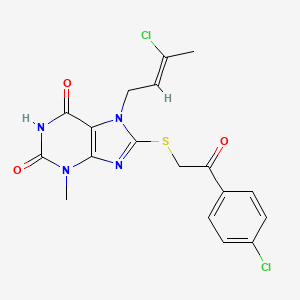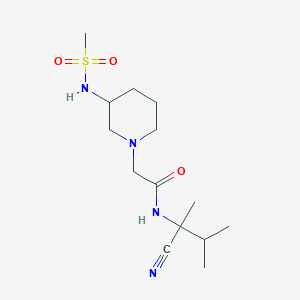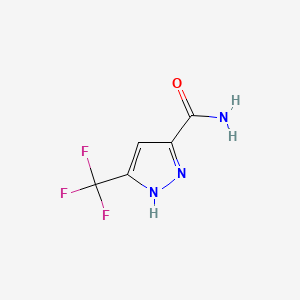![molecular formula C17H23FN2O5S2 B2667300 N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine CAS No. 1014412-10-2](/img/structure/B2667300.png)
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine” is a chemical compound with the CAS Number: 1014412-10-2 . It has a molecular weight of 418.51 and its IUPAC name is (2S)-2-[({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]-4-(methylsulfanyl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorophenyl, sulfonyl, piperidinyl, carbonyl, and methionine groups.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
A study by Back & Nakajima (2000) describes a method for synthesizing complex piperidine structures, which are key in developing various pharmaceuticals and chemicals. This process involves conjugate additions and intramolecular acylation, pivotal in creating diverse molecular architectures like N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine.
Biological Applications and Enzymatic Reactions
The work of Achilli, Ciana, & Minetti (2015) highlights the importance of L-methionine in protein synthesis and its sensitivity to oxidation, which is pertinent in understanding the biochemical pathways involving N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine.
Reactivity and Stability Studies
Iwig & Booker's (2004) research on S-Adenosyl-L-methionine AdoMet provides insight into the reactivity and stability of methionine analogues. This knowledge is crucial for understanding the behavior of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine in various chemical and biological environments.
Sulfur-Nitrogen Chemistry
Davis (2006) discusses the chemistry of sulfur-nitrogen compounds sulfinimines and N-sulfonyloxaziridines, which is relevant to understanding the chemical properties and potential applications of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine.
Oxidation and Reduction Processes
Vogt (1995) explores the oxidation of methionine residues in proteins Met sulfoxide, a process closely related to the oxidation and reduction behavior of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine in biological systems.
S-Adenosylmethionine Biochemistry
Fontecave, Atta, & Mulliez (2004) discuss S-adenosylmethionine (SAM or AdoMet), a metabolite involved in numerous biological reactions, which is related to the biochemical roles and interactions of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine.
Amino Acid Properties and Metabolism
Brosnan & Brosnan (2006) provide an overview of sulfur-containing amino acids, including methionine. This helps understand the metabolic pathways and roles of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine in biological systems.
Eigenschaften
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHZEAZEOOXRS-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)




![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)



![ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2667240.png)